Paroxetine Hydrochloride

Description

This compound is the hydrochloride salt form of paroxetine, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor (SSRI) with antidepressant and anxiolytic properties. Paroxetine binds to the pre-synaptic serotonin transporter complex resulting in negative allosteric modulation of the complex thereby blocking reuptake of serotonin by the pre-synaptic transporter. Inhibition of serotonin recycling enhances serotonergic function through serotonin accumulation in the synaptic cleft, resulting in long-term desensitization and downregulation of 5HT1 (serotonin) receptors and leading to symptomatic relief of depressive illness.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1992 and has 6 approved and 3 investigational indications. This drug has a black box warning from the FDA.

This compound and paroxetine mesylate belong to a class of antidepressant agents known as selective serotonin-reuptake inhibitors (SSRIs). Despite distinct structural differences between compounds in this class, SSRIs possess similar pharmacological activity. As with other antidepressant agents, several weeks of therapy may be required before a clinical effect is seen. SSRIs are potent inhibitors of neuronal serotonin reuptake. They have little to no effect on norepinephrine or dopamine reuptake and do not antagonize α - or β -adrenergic, dopamine D2 or histamine H1 receptors. During acute use, SSRIs block serotonin reuptake and increase serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors. Chronic use leads to desensitization of somatodendritic 5-HT1A and terminal autoreceptors. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission. Side effects include dry mouth, nausea, dizziness, drowsiness, sexual dysfunction and headache (see Toxicity section below for a complete listing of side effects). Side effects generally occur during the first two weeks of therapy and are usually less severe and frequent than those observed with tricyclic antidepressants. This compound and mesylate are considered therapeutic alternatives rather than generic equivalents by the US Food and Drug Administration (FDA); both agents contain the same active moiety (i.e. paroxetine), but are formulated as different salt forms. Clinical studies establishing the efficacy of paroxetine in various conditions were performed using this compound. Since both agents contain the same active moiety, the clinical efficacy of both agents is thought to be similar. Paroxetine may be used to treat major depressive disorder (MDD), panic disorder with or without agoraphobia, obsessive-compulsive disorder (OCD), social anxiety disorder (social phobia), generalized anxiety disorder (GAD), post-traumatic stress disorder (PTSD) and premenstrual dysphoric disorder (PMDD). Paroxetine has the most evidence supporting its use for anxiety-related disorders of the SSRIs. It has the greatest anticholinergic activity of the agents in this class and compared to other SSRIs, paroxetine may cause greater weight gain, sexual dysfunction, sedation and constipation.

See also: Paroxetine (has active moiety); this compound Hemihydrate (related); Paroxetine Acetate (related) ... View More ...

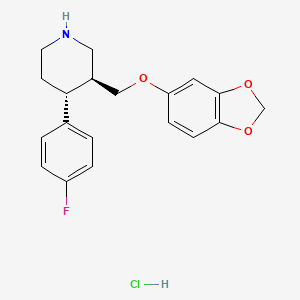

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELRVIPPMNMYGS-RVXRQPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61869-08-7 (Parent) | |

| Record name | Paroxetine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50228914 | |

| Record name | Paroxetine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78246-49-8, 130855-16-2, 110429-35-1 | |

| Record name | Paroxetine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78246-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paroxetine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Paroxetine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride, hydrate (2:2:1), (3S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride (1:1), (3S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROXETINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I3T11UD2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PAROXETINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V22ESA4MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Paroxetine hydrochloride mechanism of action in neuronal circuits

An In-Depth Technical Guide to the Mechanism of Action of Paroxetine Hydrochloride in Neuronal Circuits

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent and selective serotonin reuptake inhibitor (SSRI), stands as a cornerstone in the pharmacological treatment of major depressive disorder and various anxiety disorders.[1] Its therapeutic efficacy, however, arises from a complex cascade of neuroadaptive changes that extend far beyond its primary mechanism of serotonin transporter (SERT) blockade. This technical guide provides a comprehensive exploration of paroxetine's mechanism of action, beginning with its high-affinity interaction with SERT and progressing through the downstream signaling pathways, neuroplastic changes, and circuit-level modulations that underpin its clinical effects. We will dissect the acute versus chronic neurochemical adaptations, the pivotal role of neurotrophic factors like BDNF, and the influence of paroxetine on key neuronal circuits, including the prefrontal cortex, hippocampus, and amygdala. Furthermore, this guide delves into methodologies for studying these mechanisms and discusses emerging targets beyond SERT, offering a holistic view for the advanced scientific professional.

Part 1: The Primary Target: High-Affinity Inhibition of the Serotonin Transporter (SERT)

The principal mechanism of paroxetine is the potent and selective inhibition of the neuronal reuptake of serotonin (5-hydroxytryptamine, 5-HT).[2] This action is achieved by blocking the serotonin transporter (SERT), an integral membrane protein that facilitates the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[1][3] By inhibiting SERT, paroxetine increases the concentration and prolongs the dwell time of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1]

Molecular Interaction and Binding Kinetics

Paroxetine is distinguished among SSRIs for its exceptionally high binding affinity for SERT.[4][5] Its binding is competitive with the serotonin substrate and is dependent on the presence of sodium ions.[3] Structural and computational studies have elucidated that paroxetine binds within the central S1 binding site of SERT, which is located within the transmembrane domains of the transporter.[6] The precise orientation of paroxetine's fluorophenyl and benzodioxol rings within the binding pocket has been a subject of detailed investigation, with evidence suggesting a dynamic interaction that contributes to its high potency.[3][6]

The kinetic profile of paroxetine is characterized by a very high affinity and a slow dissociation rate, which contributes to its sustained pharmacological effect.[3] This potent and selective action forms the initial biochemical event that triggers a cascade of downstream neuroadaptive changes.

Quantitative Binding Profile

The affinity of paroxetine for monoamine transporters underscores its selectivity for the serotonergic system.

| Parameter | Target | Value | Reference |

| Ki (Inhibition Constant) | Human SERT | ~1 nM | [3] |

| Kd (Dissociation Constant) | Human SERT | <1 nM | [3] |

| Binding Affinity | Human SERT | ~70.2 pM | [4][5] |

| Binding Affinity | Human NET | ~40 nM | [4] |

| Binding Affinity | Human DAT | ~490 nM | [4] |

Table 1: Binding affinities of paroxetine for human monoamine transporters. Note the significantly higher affinity for SERT compared to the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Part 2: Neuroadaptive Changes Following Chronic Administration

The therapeutic effects of paroxetine are not immediate, typically requiring several weeks of consistent administration to manifest.[1] This delay is attributed to a series of time-dependent neuroadaptations within neuronal circuits that occur in response to sustained increases in synaptic serotonin.

Acute Effects: Initially, the rise in synaptic 5-HT activates not only postsynaptic receptors but also presynaptic 5-HT1A and 5-HT1B autoreceptors. This activation provides negative feedback, temporarily reducing serotonin synthesis and release, which can blunt the initial net effect of SERT blockade.

Chronic Effects: With long-term treatment, these presynaptic autoreceptors undergo desensitization and downregulation.[7] This process disinhibits the serotonergic neuron, leading to a restoration of neuronal firing rates and a more robust and sustained increase in serotonin release into the synapse. This normalization of serotonergic tone in key brain circuits is a critical step in the therapeutic cascade.

Furthermore, chronic paroxetine administration modulates other neurotransmitter systems. Studies have shown that long-term treatment can increase brain levels of GABA, glutamate, dopamine, and noradrenaline, contributing to its broad spectrum of clinical efficacy.[8][9]

Part 3: Induction of Neuroplasticity and Circuit Modulation

A central hypothesis for the therapeutic action of antidepressants, including paroxetine, involves the promotion of structural and functional neuroplasticity, particularly within the hippocampus and prefrontal cortex.[10] These brain regions often show volumetric reductions and functional impairments in individuals with depression, which can be reversed with successful antidepressant treatment.[7][11]

Role of BDNF and Downstream Signaling

Chronic paroxetine treatment has been demonstrated to increase the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF).[10][12] BDNF is a key neurotrophin that supports the survival, growth, and differentiation of neurons.

-

Activation: Increased serotonergic activity stimulates downstream pathways that upregulate the transcription of the Bdnf gene.

-

Signaling Cascade: BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This binding triggers receptor dimerization and autophosphorylation, initiating several intracellular signaling cascades.

-

Key Pathways:

-

cAMP-CREB Pathway: One of the crucial downstream pathways involves the activation of cAMP-response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neurogenesis and synaptic plasticity.[10][13]

-

ERK1/2 Pathway: Paroxetine-induced neurogenesis has also been linked to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway.[14]

-

Akt/mTORC1 Pathway: Evidence also points to paroxetine's ability to modulate the Akt/mTORC1 pathway, which is critical for cell growth, proliferation, and survival.[15]

-

-

Functional Outcomes: The activation of these pathways culminates in increased dendritic branching, synaptogenesis (the formation of new synapses), and adult hippocampal neurogenesis—the birth of new neurons.[10][12][14]

Studies have shown that paroxetine can promote the proliferation and differentiation of neural stem cells into neurons while reducing gliogenesis.[12][14] In patients with PTSD, long-term paroxetine treatment was associated with an increase in hippocampal volume and improved verbal declarative memory.[16]

Modulation of Key Neuronal Circuits

Paroxetine's therapeutic effects are mediated by functional changes in large-scale brain networks involved in mood regulation, particularly the prefrontal-limbic circuit.[17] This network, which includes the prefrontal cortex (PFC), amygdala, and hippocampus, is often dysregulated in depression and anxiety.[11] Neuroimaging studies in patients with panic disorder have shown that paroxetine treatment increases glucose metabolism in the PFC, amygdala, and parahippocampal gyrus, correlating with clinical improvement.[18] These findings suggest that paroxetine helps restore top-down control from the PFC over limbic structures like the amygdala, which are hyperactive in anxiety states.[17]

Part 4: Mechanisms Beyond SERT Inhibition

While SERT is the primary target, emerging research indicates that paroxetine interacts with other molecular targets, which may contribute to its overall pharmacological profile.

Inhibition of GRK2

Paroxetine has been identified as a potent inhibitor of G-protein-coupled receptor kinase 2 (GRK2).[13][19] GRKs play a crucial role in the desensitization of G-protein-coupled receptors (GPCRs), such as β-adrenergic receptors (βARs). By inhibiting GRK2, paroxetine can prevent the desensitization and internalization of βARs.[19][20] This action enhances β-adrenergic signaling, a mechanism that has been explored for its potential in treating heart failure but may also have implications within the central nervous system.[19]

Part 5: Methodologies for Elucidating Paroxetine's Mechanism

Validating the mechanism of action requires robust experimental protocols. Below are methodologies central to characterizing the interaction of compounds like paroxetine with their targets and downstream pathways.

Experimental Protocol 1: Radioligand Binding Assay for SERT Affinity (Ki Determination)

This protocol determines the affinity of a test compound (paroxetine) for SERT by measuring its ability to compete with a radiolabeled ligand.

Objective: To calculate the inhibition constant (Ki) of paroxetine for SERT.

Materials:

-

Cell membranes prepared from cells expressing human SERT (e.g., HEK293-hSERT cells).

-

Radioligand: [³H]-Citalopram or [³H]-Paroxetine.

-

Test Compound: this compound, serially diluted.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well plates, scintillation vials, scintillation fluid, filter mats (GF/B), cell harvester, liquid scintillation counter.

Step-by-Step Methodology:

-

Preparation: Thaw hSERT-expressing cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 5-10 µg protein per well.

-

Plate Setup: To each well of a 96-well plate, add:

-

25 µL Assay Buffer (for total binding) OR 25 µL non-specific binding control.

-

25 µL of serially diluted paroxetine (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

25 µL of radioligand at a concentration near its Kd (e.g., 1 nM [³H]-Citalopram).

-

25 µL of diluted cell membranes to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of paroxetine.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of paroxetine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol 2: In Vitro Neurogenesis Assay

This protocol assesses the effect of paroxetine on the proliferation and differentiation of neural stem cells (NSCs).

Objective: To determine if paroxetine promotes NSC proliferation and neuronal differentiation.

Materials:

-

Hippocampus-derived NSCs.[14]

-

NSC proliferation medium (e.g., DMEM/F12 with B27 supplement, EGF, and FGF).

-

NSC differentiation medium (proliferation medium without EGF and FGF).

-

This compound.

-

Reagents for immunocytochemistry: Primary antibodies (e.g., anti-Ki67 for proliferation, anti-β-III-tubulin for neurons, anti-GFAP for astrocytes), fluorescently-labeled secondary antibodies, DAPI for nuclear staining.

-

Fluorescence microscope.

Step-by-Step Methodology:

-

Cell Plating: Plate NSCs on coated coverslips in proliferation medium and allow them to adhere.

-

Treatment (Proliferation): Treat cells with varying concentrations of paroxetine (e.g., 1 µM) or vehicle control in proliferation medium for 48-72 hours.

-

Treatment (Differentiation): To assess differentiation, switch the medium to differentiation medium containing paroxetine or vehicle. Culture for 5-7 days.

-

Fixation & Staining: Fix the cells with 4% paraformaldehyde. Permeabilize and block non-specific binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with corresponding fluorescent secondary antibodies and DAPI.

-

Imaging & Analysis:

-

Proliferation: Acquire images using a fluorescence microscope. Quantify the percentage of Ki67-positive cells relative to the total number of DAPI-stained nuclei.

-

Differentiation: Quantify the percentage of β-III-tubulin-positive neurons and GFAP-positive astrocytes relative to the total number of cells.

-

Compare results from paroxetine-treated groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion

The mechanism of action of this compound is a multi-layered process initiated by high-affinity, selective inhibition of the serotonin transporter. This primary action, however, serves as a catalyst for a profound series of time-dependent neuroadaptive changes. The therapeutic response is critically dependent on chronic adaptations, including the desensitization of serotonergic autoreceptors and the robust induction of neuroplasticity via BDNF-mediated signaling pathways. These cellular changes translate into functional modulation of key neuronal circuits governing mood and emotion. Furthermore, the identification of additional targets like GRK2 suggests that paroxetine's pharmacological profile may be even more complex than previously understood. For drug development professionals, a deep understanding of these intricate, network-level effects is essential for identifying novel therapeutic targets and developing next-generation neuromodulatory agents with improved efficacy and faster onset of action.

References

-

Penmatsa, A., & Gouaux, E. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PubMed Central. [Link]

-

Dechant, K. L., & Clissold, S. P. (1991). Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness. Drugs. [Link]

-

Puzantian, T. (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Psychopharmacology Institute. [Link]

-

Salehi, H., et al. (2018). Paroxetine Can Enhance Neurogenesis during Neurogenic Differentiation of Human Adipose-derived Stem Cells. International Journal of Morphology. [Link]

-

Márquez-Ramos, A., et al. (2023). Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies. MDPI. [Link]

-

Peng, Z. W., et al. (2013). Paroxetine up-regulates neurogenesis in hippocampus-derived neural stem cell from fetal rats. Molecular and Cellular Biochemistry. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound?. Patsnap. [Link]

-

Koldsø, H., et al. (2019). Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. eLife. [Link]

-

Johnson, A. M. (1992). Paroxetine: a pharmacological review. International Clinical Psychopharmacology. [Link]

-

R Discovery. (n.d.). How does this compound exert its therapeutic effects at the molecular and cellular levels?. R Discovery. [Link]

-

Gunasekara, N. S., & Spencer, C. M. (1998). Paroxetine: a review of its pharmacology, pharmacokinetics and utility in the treatment of a variety of psychiatric disorders. Semantic Scholar. [Link]

-

Kowalska, M., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI. [Link]

-

Manepalli, S., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. [Link]

-

Moore, K. M., & Weissman, A. (2012). Paroxetine—The Antidepressant from Hell? Probably Not, But Caution Required. Psychiatry (Edgmont). [Link]

-

Karanges, E. K., et al. (2013). Hippocampal protein expression is differentially affected by chronic paroxetine treatment in adolescent and adult rats: a possible mechanism of “paradoxical” antidepressant responses in young persons. Journal of Neurochemistry. [Link]

-

Vermetten, E., et al. (2003). Long-Term Treatment with Paroxetine Increases Verbal Declarative Memory and Hippocampal Volume in Posttraumatic Stress Disorder. Biological Psychiatry. [Link]

-

Kim, B. J., et al. (2014). Changes in Cerebral Cortex and Limbic Brain Functions after Short-Term Paroxetine Treatment in Panic Disorder: An [18F]FDG-PET Pilot Study. Psychiatry Investigation. [Link]

-

Flores-Soto, M. E., et al. (2013). Chronic paroxetine treatment: effects on other non-serotonergic neurotransmitter systems. CNS & Neurological Disorders - Drug Targets. [Link]

-

Kowalska, M., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. PubMed Central. [Link]

-

Frodl, T., & Jäger, M. (2014). Brain Structural Effects of Antidepressant Treatment in Major Depression. Current Pharmaceutical Design. [Link]

-

Schumacher, S. M., et al. (2017). Impact of paroxetine on proximal β-adrenergic receptor signaling. Cellular Signalling. [Link]

-

Kim, Y., et al. (2025). Paroxetine suppresses 27-hydroxycholesterol-induced responses in THP-1 human monocytic cells by regulating the AKT/mTORC1 pathway. Scientific Reports. [Link]

-

Flores-Soto, M. E., et al. (2013). Chronic Paroxetine Treatment: Effects on Other Non-Serotonergic Neurotransmitter Systems. ResearchGate. [Link]

-

Schumacher, S. M., et al. (2017). Impact of Paroxetine on Proximal β-adrenergic Receptor Signaling. PubMed Central. [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hippocampal protein expression is differentially affected by chronic paroxetine treatment in adolescent and adult rats: a possible mechanism of “paradoxical” antidepressant responses in young persons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic paroxetine treatment: effects on other non-serotonergic neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Brain Structural Effects of Antidepressant Treatment in Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paroxetine Can Enhance Neurogenesis during Neurogenic Differentiation of Human Adipose-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Paroxetine up-regulates neurogenesis in hippocampus-derived neural stem cell from fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Paroxetine suppresses 27-hydroxycholesterol-induced responses in THP-1 human monocytic cells by regulating the AKT/mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Long-Term Treatment with Paroxetine Increases Verbal Declarative Memory and Hippocampal Volume in Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Changes in Cerebral Cortex and Limbic Brain Functions after Short-Term Paroxetine Treatment in Panic Disorder: An [18F]FDG-PET Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Impact of paroxetine on proximal β-adrenergic receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Impact of Paroxetine on Proximal β-adrenergic Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery, Synthesis, and Solid-State Characterization of Paroxetine Hydrochloride Polymorphs

Abstract

Paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed therapeutic agent whose efficacy and manufacturability are intrinsically linked to its solid-state chemistry. The existence of multiple crystalline forms, or polymorphs, presents a critical challenge in drug development, impacting everything from stability and dissolution to bioavailability. This technical guide provides an in-depth exploration of the polymorphic landscape of this compound. We will dissect the discovery of its primary crystalline forms, detail the synthetic and crystallization protocols for their controlled preparation, and elucidate the suite of analytical techniques required for their unambiguous characterization. The narrative emphasizes the causality behind experimental choices, focusing on the thermodynamic and kinetic principles that govern polymorphic interconversion, thereby offering a field-proven perspective for researchers, scientists, and drug development professionals.

The Criticality of Polymorphism in Pharmaceutical Development

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct internal lattice structure.[1] For an active pharmaceutical ingredient (API), this is not a trivial academic curiosity; different polymorphs of the same compound are, in effect, different physical materials. They can exhibit significant variations in key physicochemical properties such as:

-

Solubility and Dissolution Rate: Directly influencing the bioavailability of the drug.[1]

-

Stability: Affecting shelf-life and degradation pathways.

-

Hygroscopicity: Determining the material's tendency to absorb atmospheric moisture.

-

Mechanical Properties: Impacting processability, including milling, granulation, and compaction during tablet manufacturing.[2]

The case of this compound is a classic illustration of these challenges. The discovery and subsequent characterization of its different solid-state forms were crucial for ensuring consistent product quality and therapeutic effect. A thorough understanding and control of its polymorphic behavior are therefore mandatory throughout the development lifecycle.[3]

The Polymorphic Landscape of this compound

Decades of research have revealed a complex solid-state landscape for this compound, comprising multiple polymorphs and solvatomorphs.[4] For the purpose of this guide, we will focus on the two most historically and commercially significant forms, often referred to in the literature as Form I and Form II.

-

Form I: The Hemihydrate. This form is a stoichiometric hemihydrate, meaning it incorporates one water molecule for every two molecules of this compound within its crystal lattice.[5] It is thermodynamically the more stable form under ambient conditions.[2][6] This stability makes it non-hygroscopic and generally easier to handle during formulation.

-

Form II: The Anhydrate/Solvate. Initially described as an anhydrate, Form II is more accurately characterized as a nonstoichiometric hydrate or a solvate, often crystallized from anhydrous propan-2-ol.[5][6][7] This form is metastable and exhibits hygroscopicity, with a moisture content that can vary with the prevailing humidity.[2][6] Its metastability confers a higher aqueous solubility compared to Form I, a property that can be desirable but is offset by its propensity to convert to the more stable Form I.[7]

The relationship between these two forms is central to the manufacturing and formulation of paroxetine. The potential for the metastable Form II to convert into the less soluble, stable Form I is a critical risk that must be controlled.

Summary of Key Polymorphic Properties

| Property | Form I (Hemihydrate) | Form II (Anhydrate/Solvate) |

| Description | Stoichiometric Hemihydrate | Anhydrate / Nonstoichiometric Hydrate / Solvate |

| Thermodynamic Stability | Thermodynamically Stable | Metastable |

| Hygroscopicity | Non-hygroscopic | Hygroscopic |

| Solubility | Lower | Higher[7] |

| Interconversion | Stable endpoint | Converts to Form I under humidity, pressure, or seeding[2][6] |

| Melting Point (approx.) | ~142 °C (in hermetic pan to prevent dehydration)[8] | ~120-123 °C (highly dependent on conditions)[9] |

Synthesis and Controlled Crystallization Protocols

Control over the polymorphic form begins with the crystallization process. The choice of solvent system, temperature, and cooling rate are critical parameters that leverage the principles of thermodynamic versus kinetic control.

General Synthesis of Paroxetine Base

The synthesis of the paroxetine molecule itself is a multi-step process. A common pathway involves the demethylation of N-methylparoxetine using reagents like phenylchloroformate to yield a carbamate intermediate. This intermediate is then hydrolyzed under basic conditions to produce the paroxetine free base, which can be isolated and used for subsequent salt formation and crystallization.[10]

Protocol for Crystallization of Paroxetine HCl Form I (Hemihydrate)

This protocol is designed to favor the formation of the thermodynamically stable hemihydrate by using an aqueous solvent system.

Rationale: The presence of water in the crystallization medium provides the necessary molecules for incorporation into the crystal lattice, guiding the system to its lowest energy state, which is the hemihydrate form.

Methodology:

-

Dissolve this compound (or paroxetine free base to which HCl is added) in aqueous propan-2-ol (e.g., a solution containing approximately 10% water).[6]

-

Heat the mixture gently to ensure complete dissolution.

-

Allow the solution to cool slowly to ambient temperature. Slow cooling is crucial as it gives the system time to equilibrate and form the most stable crystalline structure.

-

If crystallization is slow to initiate, seeding with a small amount of known Form I crystals can be employed to accelerate the process.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a small amount of the crystallization solvent.

-

Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvent without inducing dehydration.

Protocol for Crystallization of Paroxetine HCl Form II (Anhydrate/Solvate)

This protocol aims to produce the metastable form by kinetically trapping it before it can convert to the more stable Form I.

Rationale: By using a strictly anhydrous solvent, the formation of the hemihydrate is prevented. Rapid crystallization can further favor the formation of a metastable state.

Methodology:

-

Dissolve N-Boc protected paroxetine in anhydrous propan-2-ol (IPA).[7]

-

Introduce a solution of hydrogen chloride in anhydrous IPA to the mixture at an elevated temperature (e.g., 70-75°C). This step achieves both the deprotection of the Boc group and the formation of the hydrochloride salt.[7]

-

After an appropriate reaction time, decolorize the solution with activated carbon and filter while hot.

-

Cool the filtrate gradually to induce crystallization.[7]

-

Collect the resulting crystals by filtration.

-

Dry the crystals under vacuum at elevated temperatures (e.g., up to 85°C) to remove the bound propan-2-ol.[7] It is critical to perform this step in a controlled, low-humidity environment to prevent conversion to Form I.

Physicochemical Characterization of Polymorphs

X-Ray Powder Diffraction (XRPD)

XRPD is the gold standard for polymorph identification.[1][12] Each crystalline form possesses a unique crystal lattice, which results in a characteristic diffraction pattern, akin to a fingerprint. The distinct peak positions (in degrees 2θ) and their relative intensities allow for clear differentiation between Form I and Form II.

Thermal Analysis (DSC & TGA)

Thermal methods provide crucial information about phase transitions, dehydration, and desolvation events.[3]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. For paroxetine HCl, DSC can reveal the melting point of each polymorph. It is essential to use hermetically sealed pans when analyzing hydrates to prevent water loss during heating, which could lead to erroneous results or obscure the true melting event.[8][9] For example, heating Form II in a sealed pan may show an exothermic event corresponding to its conversion to the more stable Form I before melting.[8]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is invaluable for quantifying the amount of water in a hydrate or solvent in a solvate. For Form I, TGA will show a mass loss corresponding to the theoretical water content of a hemihydrate (approx. 2.4%). For Form II, the mass loss will correspond to any bound solvent or absorbed water.[5]

Vibrational Spectroscopy (FTIR & Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of molecules.[12][13] Since the crystal lattice influences the molecular conformation and intermolecular interactions (like hydrogen bonding), different polymorphs will exhibit distinct spectral features. These techniques are particularly useful for in-situ monitoring of polymorphic transformations during processing or storage.[2][6]

Solid-State Nuclear Magnetic Resonance (ssNMR)

ssNMR provides detailed information about the local chemical environment of atoms within the crystal lattice.[12] Since the arrangement of molecules is different in each polymorph, ssNMR spectra (particularly for ¹³C) will show differences in chemical shifts and peak multiplicities, providing another definitive method for polymorph identification and quantification.

Polymorphic Interconversion: The Stability Challenge

The transformation of the metastable Form II into the stable Form I is a critical process to understand and control. This conversion is a classic example of a solvent-mediated or solid-state phase transition.

Key Drivers of Conversion:

-

Humidity: The presence of water vapor is the primary catalyst for the conversion of the anhydrous/solvate form to the hemihydrate.[2][6]

-

Temperature: Elevated temperatures can increase the rate of conversion.[6]

-

Mechanical Stress: Processes like grinding or tablet compression can provide the energy needed to initiate the transformation from the metastable to the stable form.[2][6]

-

Seeding: The presence of even trace amounts of Form I crystals can act as a template, dramatically accelerating the conversion of Form II.[2] This makes preventing cross-contamination in a manufacturing facility paramount.

The kinetics of this transformation can be modeled to predict the stability of Form II under various storage and processing conditions.[6]

Visualizing Workflows and Relationships

Polymorph Screening Workflow

The following diagram illustrates a typical workflow for identifying and characterizing polymorphs of a new API.

Caption: A generalized workflow for pharmaceutical polymorph screening.

This compound Polymorphic Relationship

This diagram illustrates the thermodynamic and kinetic relationships between the key solid-state forms of paroxetine HCl.

Caption: Interconversion pathways for this compound solid forms.

Conclusion

The study of this compound polymorphs serves as an essential lesson in the complexities of pharmaceutical solid-state chemistry. The existence of a stable hemihydrate (Form I) and a metastable anhydrate/solvate (Form II) necessitates rigorous control over the synthesis, crystallization, and formulation processes. A comprehensive analytical toolkit, led by XRPD and supported by thermal and spectroscopic methods, is indispensable for characterizing these forms and ensuring batch-to-batch consistency. For drug development professionals, a deep understanding of the thermodynamic and kinetic factors governing polymorphic interconversion is not merely academic—it is a fundamental requirement for developing a safe, stable, and effective medicinal product.

References

-

Barnes, C. L. (n.d.). This compound: polymorphs and solvatomorphs. PubMed. Retrieved January 2, 2026, from [Link]

-

Shanley, A. (2007, November 2). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. Retrieved January 2, 2026, from [Link]

-

Buxton, P. C., Lynch, I. R., & Roe, J. M. (n.d.). Solid-state forms of this compound. ResearchGate. Retrieved January 2, 2026, from [Link]

-

Buxton, P. C., Lynch, I. R., & Roe, J. M. (1988). Solid-state forms of this compound. International Journal of Pharmaceutics, 42(1-3), 135-143. Retrieved January 2, 2026, from [Link]

-

de Oliveira, M. A. L., et al. (2021). Identification and quantification techniques of polymorphic forms - A review. PubMed. Retrieved January 2, 2026, from [Link]

-

Chaudhary, A., et al. (2015). emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis, 2(4). Retrieved January 2, 2026, from [Link]

-

Barnes, C. L. (n.d.). This compound. Polymorphs and Solvatomorphs. ResearchGate. Retrieved January 2, 2026, from [Link]

-

Giron, D. (2001). Investigations of Polymorphism and Pseudo-polymorphism in Pharmaceuticals by Combined Thermoanalytical Techniques. Journal of Thermal Analysis and Calorimetry, 64. Retrieved January 2, 2026, from [Link]

-

Ohashi, M., et al. (2002). Improved Synthesis of this compound Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin, 50(10), 1339-1342. Retrieved January 2, 2026, from [Link]

-

de Paula, E., et al. (2012). Identification and characterization of stoichiometric and nonstoichiometric hydrate forms of paroxetine HCl: reversible changes in crystal dimensions as a function of water absorption. PubMed. Retrieved January 2, 2026, from [Link]

-

Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs. Oxford Academic. Retrieved January 2, 2026, from [Link]

-

de Paula, E., et al. (2012). Identification and Characterization of Stoichiometric and Nonstoichiometric Hydrate Forms of Paroxetine HCl: Reversible Changes in Crystal Dimensions as a Function of Water Absorption. Molecular Pharmaceutics, 10(1), 214-224. Retrieved January 2, 2026, from [Link]

-

Trzybińska, D., et al. (2021). Pharmaceutical paroxetine-based organic salts of carboxylic acids with optimized properties: the identification and characterization of potential novel API solid forms. CrystEngComm, 23(17), 3122-3132. Retrieved January 2, 2026, from [Link]

-

USP-NF. (2021, March 26). This compound. Retrieved January 2, 2026, from [Link]

-

de Paula, E., et al. (2014). An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. Crystal Growth & Design, 14(8), 3895-3903. Retrieved January 2, 2026, from [Link]

- Ward, W., et al. (2004). Various forms of this compound anhydrate. Google Patents.

- Furlan, B., et al. (2002). Useful form of anhydrous this compound. Google Patents.

- Kumar, P., et al. (2009). Process for the preparation of this compound. Google Patents.

-

Yamgar, R., & Sawant, S. (2012). Synthesis and characterization of novel impurities in this compound hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 5(3), 329-335. Retrieved January 2, 2026, from [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. This compound: polymorphs and solvatomorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of stoichiometric and nonstoichiometric hydrate forms of paroxetine HCl: reversible changes in crystal dimensions as a function of water absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2009138999A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Identification and quantification techniques of polymorphic forms - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijcpa.in [ijcpa.in]

A Technical Guide to the In-Vitro Characterization of Paroxetine Hydrochloride's Activity on the Serotonin Transporter (SERT)

Introduction: The Serotonin Transporter and the Action of Paroxetine

The serotonin transporter (SERT), a key member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, plays a critical role in regulating serotonergic neurotransmission.[1][2] Located on the presynaptic neuronal membrane, SERT mediates the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal.[2][3] This mechanism is a crucial point of regulation for mood, emotion, and various physiological processes.[3]

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) and is one of the most frequently prescribed medications for treating major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][4] Its therapeutic efficacy stems from its primary mechanism of action: the high-affinity blockade of SERT.[3][4] By inhibiting SERT, paroxetine increases the concentration and prolongs the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling.[3][4]

This technical guide provides an in-depth overview of the core in-vitro methodologies used to define and quantify the interaction between paroxetine hydrochloride and the serotonin transporter. We will delve into the principles, protocols, and data interpretation for key biochemical and functional assays, offering the scientific rationale behind experimental design for researchers and drug development professionals.

Part 1: Quantifying Binding Affinity with Radioligand Binding Assays

The initial characterization of a compound's interaction with its target is often the determination of its binding affinity. For paroxetine, this is a measure of how tightly it binds to the SERT protein. The inhibition constant (Kᵢ) is the key parameter derived from these experiments, representing the concentration of paroxetine required to occupy 50% of the transporters at equilibrium. A lower Kᵢ value signifies a higher binding affinity.

Principle of Competitive Radioligand Binding

This technique measures the ability of an unlabeled compound (the "competitor," in this case, paroxetine) to displace a radiolabeled ligand (a "radioligand") that is known to bind to the target with high affinity. The assay is performed on membranes isolated from cells or tissues expressing SERT. As the concentration of paroxetine increases, it competes for the same binding site as the radioligand, causing a reduction in the amount of radioactivity bound to the membranes. The concentration of paroxetine that displaces 50% of the specific binding of the radioligand is the IC₅₀ (half-maximal inhibitory concentration).

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol for [³H]Citalopram Competitive Binding

-

Materials:

-

Membrane Source: Crude membranes prepared from HEK293 cells stably expressing human SERT (hSERT) or from rodent brain tissue (e.g., cortex).

-

Radioligand: [³H]Citalopram or [³H]Paroxetine (specific activity > 70 Ci/mmol). The choice of a high-affinity radioligand is critical for a sensitive assay.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. The presence of sodium and chloride ions is crucial as they are required for the conformational state of SERT that antidepressants bind to.[5]

-

Non-specific Control: A high concentration (e.g., 10 µM) of a structurally distinct SERT inhibitor like fluoxetine or sertraline to define non-specific binding.

-

Filtration Plate: 96-well glass fiber filter plate (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Equipment: 96-well plate harvester, liquid scintillation counter.

-

-

Procedure:

-

Plate Setup: In a 96-well microplate, set up reactions in triplicate for Total Binding (buffer only), Non-specific Binding (10 µM fluoxetine), and varying concentrations of paroxetine (e.g., 10⁻¹² M to 10⁻⁶ M).[6]

-

Add Radioligand: Add [³H]Citalopram to all wells at a final concentration at or near its dissociation constant (Kᴅ), typically 1-2 nM.[6] Using a concentration close to the Kᴅ provides the optimal balance between signal and sensitivity.

-

Add Membranes: Initiate the binding reaction by adding the hSERT membrane preparation (typically 5-20 µg of protein per well).[6][7]

-

Incubation: Incubate the plate for 60-120 minutes at room temperature (e.g., 25°C) with gentle agitation to allow the reaction to reach equilibrium.[6]

-

Harvesting: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester.[6][7] This step must be rapid to prevent the dissociation of the ligand-receptor complex.

-

Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6][7]

-

Counting: Dry the filter mat, add a scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: From IC₅₀ to Kᵢ

-

Calculate Specific Binding: For each concentration, subtract the average counts from the Non-specific Binding wells from the average counts of the Total Binding or competitor wells.

-

Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the paroxetine concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate Kᵢ: The IC₅₀ is dependent on the concentration of the radioligand used in the assay.[8][9] To determine the intrinsic affinity constant (Kᵢ), which is an experimental-condition-independent value, the Cheng-Prusoff equation is used.[8][10][11]

Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + ([L]/Kᴅ))[10]

-

Kᵢ: Inhibition constant for paroxetine.

-

IC₅₀: Concentration of paroxetine that inhibits 50% of specific radioligand binding.

-

[L]: Concentration of the radioligand ([³H]Citalopram) used in the assay.

-

Kᴅ: Dissociation constant of the radioligand for SERT (must be determined in separate saturation binding experiments).

-

Part 2: Assessing Functional Inhibition with Neurotransmitter Uptake Assays

While binding assays confirm affinity, functional assays are essential to measure the direct consequence of that binding: the inhibition of serotonin transport. The most common method utilizes synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.[12] The key parameter from this assay is the IC₅₀ for 5-HT uptake inhibition.

Principle of Synaptosomal Uptake Assay

This assay directly measures the active transport of radiolabeled serotonin ([³H]5-HT) into synaptosomes. The rate of uptake is measured in the presence of various concentrations of an inhibitor, such as paroxetine. A potent inhibitor will reduce the amount of radioactivity accumulated inside the synaptosomes. This method provides a more physiologically relevant measure of a compound's potency as it assesses the inhibition of the transporter's dynamic function.

Experimental Workflow: Synaptosomal [³H]5-HT Uptake Assay

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

Detailed Protocol for [³H]5-HT Uptake Inhibition

-

Materials:

-

Synaptosomes: Freshly prepared from a specific brain region of a rat or mouse (e.g., striatum, hippocampus, or cortex) using established homogenization and differential centrifugation protocols.[12]

-

Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

-

Test Compound: this compound.

-

Assay Buffer: Krebs-Ringer-HEPES buffer (or similar), oxygenated and containing glucose. Oxygen saturation is important for maintaining the metabolic activity of the synaptosomes.[13][14]

-

Non-specific Uptake Control: A high concentration of a potent, non-selective uptake inhibitor (e.g., 1 µM indatraline) or by conducting the assay at 0-4°C, as active transport is temperature-dependent.[15]

-

-

Procedure:

-

Preparation: Resuspend the final synaptosomal pellet in assay buffer and determine the protein concentration for data normalization.[12]

-

Pre-incubation: In assay tubes, pre-warm the synaptosomal suspension (e.g., 5-10 minutes at 37°C). Add varying concentrations of paroxetine or vehicle control and incubate for a defined period.[12]

-

Initiate Uptake: Start the reaction by adding [³H]5-HT at a concentration well below the Kₘ (Michaelis-Menten constant) for transport (e.g., 5-20 nM) to measure the initial uptake velocity.

-

Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.[12] The time must be short enough to ensure measurement of the initial linear rate of transport before the substrate accumulates and the gradient dissipates.

-

Termination: Stop the uptake reaction by rapid filtration through glass fiber filters, followed immediately by washing with several volumes of ice-cold buffer.[12]

-

Quantification: Measure the radioactivity trapped on the filters (representing [³H]5-HT taken up by the synaptosomes) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Uptake: Subtract the non-specific uptake (counts in the presence of a potent inhibitor or at 4°C) from all other measurements.

-

Determine IC₅₀: Calculate the percentage of inhibition for each paroxetine concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of paroxetine and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ for functional inhibition.

-

Part 3: Data Summary and Selectivity Profile

A comprehensive in-vitro profile of paroxetine requires not only determining its high potency at SERT but also its selectivity over other key monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] This is crucial for understanding its therapeutic profile and potential side effects. Assays identical to those described above are run concurrently, but using membranes expressing NET or DAT and their respective radioligands (e.g., [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) or radiolabeled substrates (e.g., [³H]Norepinephrine for NET, [³H]Dopamine for DAT).

Quantitative Data Summary

Paroxetine is distinguished by its exceptionally high affinity and potency for SERT, with significantly lower affinity for NET and DAT.[1][2]

| Parameter | Target Transporter | Typical Value (nM) | Reference |

| Binding Affinity (Kᵢ) | Human SERT | 0.05 - 0.17 | [16][17] |

| Human NET | ~40 | [1][2] | |

| Human DAT | ~490 | [1][2] | |

| Functional Potency (IC₅₀) | 5-HT Uptake (SERT) | 1.1 - 4 | [17][18] |

| NE Uptake (NET) | ~350 | [17] | |

| DA Uptake (DAT) | ~1100 | [17] |

Note: Reported values can vary between studies due to differences in experimental conditions, tissue/cell preparations, and radioligands used.

Selectivity Ratios

The selectivity of paroxetine can be expressed as a ratio of its affinity or potency for the off-target transporters relative to SERT.

-

SERT vs. NET Selectivity: ~400-fold (based on Kᵢ)

-

SERT vs. DAT Selectivity: ~4900-fold (based on Kᵢ)

These data confirm that paroxetine is a highly selective inhibitor of the serotonin transporter.[1][2] While it has some affinity for NET, this is substantially weaker than its affinity for SERT.[19][20][21] Its affinity for DAT is very low.[1][2]

Conclusion

The in-vitro characterization of this compound through radioligand binding and functional uptake assays provides a clear and quantitative picture of its pharmacological mechanism. The data consistently demonstrate that paroxetine is a competitive inhibitor that binds to the central substrate-binding site of SERT with exceptionally high affinity.[5][16][22] This high-affinity binding translates into potent functional inhibition of serotonin reuptake. Furthermore, its selectivity profile reveals a strong preference for SERT over the other major monoamine transporters, NET and DAT, which underpins its classification as a selective serotonin reuptake inhibitor. These foundational in-vitro studies are essential for understanding its therapeutic effects and providing a basis for the development of new, more refined modulators of the serotonin system.

References

-

Paroxetine - StatPearls - NCBI Bookshelf - NIH. (2023-07-17). National Center for Biotechnology Information. [Link]

-

Penmatsa, A., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Journal of Biological Chemistry. [Link]

-

Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

-

What is the mechanism of this compound? (2024-07-17). Patsnap Synapse. [Link]

-

Penmatsa, A., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. ResearchGate. [Link]

-

What is the mechanism of Paroxetine Mesylate? (2024-07-17). Patsnap Synapse. [Link]

-

Jesiotr, M., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI. [Link]

-

Navratna, V., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. [Link]

-

Perez, X. A., & Andrews, A. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf. [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. (2021-01-13). YouTube. [Link]

-

Paroxetine. PubChem. [Link]

-

Jesiotr, M., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. PubMed Central. [Link]

-

Owens, M. J., et al. (2001). Escitalopram, paroxetine and sertraline, do they differ in their ability to inhibit serotonin transport? What can we learn from pre-clinical models?. ResearchGate. [Link]

-

Lazareno, S., & Birdsall, N. J. (1993). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

-

Rothman, R. B., et al. (2018). In vitro uptake assays in synaptosomes. Bio-protocol. [Link]

-

Navratna, V., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. [Link]

-

Chovav, M., et al. (1993). Synthesis and characterization of an aryl-azidoparoxetine. A novel photo-affinity probe for serotonin-transporter. PubMed. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Perez, X. A., & Andrews, A. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. ResearchGate. [Link]

-

Paroxetine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Perez, X. A., & Andrews, A. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. PubMed. [Link]

-

Cichero, E., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. [Link]

-

Navratna, V., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. PubMed Central. [Link]

-

Navratna, V., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. OSTI.GOV. [Link]

-

Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Cichero, E., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

-

Li, A., et al. (2023). Whole-cell radioligand saturation binding. Protocols.io. [Link]

-

What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr.Oracle. [Link]

-

The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (2016-03-07). Psychopharmacology Institute. [Link]

-

Härtter, S., et al. (2001). Early Effects of Paroxetine on Serotonin Storage, Plasma Levels, and Urinary Excretion: A Randomized, Double-Blind, Placebo-Controlled Trial. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 9. youtube.com [youtube.com]

- 10. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]

- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]

- 17. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. ClinPGx [clinpgx.org]

- 21. droracle.ai [droracle.ai]

- 22. Chemical and structural investigation of the paroxetine-human serotonin transporter complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of Paroxetine Hydrochloride and its Metabolites

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxetine hydrochloride, a potent and selective serotonin reuptake inhibitor (SSRI), remains a cornerstone in the treatment of major depressive disorder and various anxiety disorders.[1][2][3] A comprehensive understanding of its pharmacological profile is paramount for optimizing therapeutic strategies and driving the development of next-generation therapeutics. This guide provides a detailed examination of paroxetine's mechanism of action, pharmacodynamic properties, complex pharmacokinetic profile, and the functional role of its metabolites. Furthermore, it outlines key experimental methodologies crucial for characterizing its interaction with biological systems, offering a self-validating framework for research and development professionals.

Core Mechanism of Action: High-Affinity SERT Inhibition

Paroxetine's primary therapeutic effect is mediated by its potent and selective inhibition of the presynaptic serotonin transporter (SERT).[1][4][5] By blocking SERT, paroxetine prevents the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[4][5] This action leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing serotonergic neurotransmission.[1][4] This enhanced signaling is believed to underlie the downstream adaptive changes, including the normalization of previously upregulated postsynaptic serotonin receptors, which contributes to its antidepressant and anxiolytic effects.[1]

Paroxetine is distinguished among SSRIs for its exceptionally high binding affinity for SERT, with reported Ki values in the picomolar range (approximately 70.2 ± 0.6 pM), making it one of the most potent SERT inhibitors available.[5][6]

Caption: Paroxetine blocks the serotonin transporter (SERT), preventing 5-HT reuptake.

Broader Pharmacodynamics: Off-Target Receptor Interactions

While highly selective for SERT, paroxetine is not devoid of activity at other neuroreceptors. These secondary interactions are generally weak but are critical to understanding its side-effect profile. In vitro radioligand binding studies have demonstrated that paroxetine has a low but measurable affinity for several other receptors.[1][7]

-

Muscarinic Acetylcholine Receptors: Paroxetine exhibits weak anticholinergic properties due to its affinity for muscarinic receptors.[7][8][9] This action is more pronounced compared to other SSRIs and can contribute to side effects such as dry mouth, constipation, and sedation.[7]

-

Adrenergic and Dopaminergic Receptors: It has very weak effects on norepinephrine and dopamine reuptake transporters.[10][11] Its affinity for alpha-1, alpha-2, beta-adrenergic, and dopamine D2 receptors is considered negligible at clinically relevant doses.[8][10][11]

-

Nitric Oxide Synthase (NOS): Paroxetine is also known to be an inhibitor of NOS, an action not typical of other SSRIs. The clinical significance of this inhibition is an area of ongoing research.[9]

These off-target effects, though minor compared to its primary mechanism, are crucial considerations in drug development, particularly when designing compounds with improved tolerability profiles.

Pharmacokinetic Profile (ADME)

The pharmacokinetic properties of paroxetine are complex and characterized by non-linear kinetics, primarily due to the saturation of its own metabolic pathway.[2][10][12]

Absorption and Distribution

Paroxetine is well absorbed from the gastrointestinal tract following oral administration.[5][12] It is extensively distributed throughout the body, consistent with its lipophilic nature, with only about 1% of the drug remaining in the plasma.[5][10] Paroxetine is highly bound to plasma proteins (approximately 95%).[12][13]

Metabolism: The Central Role of CYP2D6 and Metabolite Activity

Paroxetine undergoes extensive first-pass metabolism in the liver.[7][9][12] This process is primarily mediated by the cytochrome P450 isoenzyme CYP2D6 .[5][10][14] The metabolism involves oxidation and methylation of the paroxetine molecule, followed by conjugation (glucuronidation and sulfation).[10][12]

A critical aspect of paroxetine's pharmacology is that it is both a substrate and a potent inhibitor of CYP2D6.[2][5][9] This leads to several key consequences:

-

Non-linear Pharmacokinetics: At higher doses, the CYP2D6 enzyme becomes saturated, leading to a disproportionate increase in plasma concentrations.[2][10][13]

-

Drug-Drug Interactions (DDIs): As a potent CYP2D6 inhibitor, paroxetine can significantly increase the plasma levels of co-administered drugs that are metabolized by this enzyme (e.g., tricyclic antidepressants, some antipsychotics, and beta-blockers).[2][5]

-

Mechanism-Based Inhibition: Paroxetine demonstrates time-dependent, mechanism-based inhibition of CYP2D6. This occurs when a metabolite forms a tight, often irreversible, complex with the enzyme, leading to its inactivation.[15][16][17]

The major metabolites of paroxetine have been identified, often referred to as M1 and M2. Crucially, these metabolites are essentially pharmacologically inactive, with potencies at inhibiting serotonin uptake that are at most 1/50th that of the parent compound.[10][11] Therefore, the therapeutic activity of paroxetine is attributable solely to the parent drug.[7][9]

Caption: Paroxetine metabolism via CYP2D6, which it also potently inhibits.

Excretion

Following metabolism, paroxetine is primarily excreted as its inactive metabolites. Approximately 64% of a dose is excreted in the urine (with 2% as the parent compound) and about 36% is excreted in the feces.[10] The mean elimination half-life is approximately 21-24 hours, although there is significant inter-individual variability.[9][10][12]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | Saturable first-pass metabolism affects bioavailability | [5][12] |

| Time to Peak (Tmax) | ~5.2 hours (immediate release) | [10][13] |

| Plasma Protein Binding | ~95% | [12][13] |

| Volume of Distribution (Vd) | 3.1 to 28.0 L/kg (extensive) | [5] |

| Mean Elimination Half-Life (t½) | ~21 hours (highly variable, 7-65 hours) | [10][12] |

| Primary Metabolic Enzyme | Cytochrome P450 2D6 (CYP2D6) | [5][10][14] |

| Metabolite Activity | Essentially inactive | [9][10][11] |

Key Experimental Methodologies

Characterizing the pharmacological profile of compounds like paroxetine requires robust and validated in vitro assays. The following protocols represent foundational experiments for determining SERT affinity and potential for CYP-mediated drug interactions.

Protocol: Competitive Radioligand Binding Assay for SERT Affinity (Ki)

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to compete with a specific radioligand.

Causality: This assay is fundamental to confirming the primary mechanism of action. A high affinity (low Ki value) for SERT is the defining characteristic of an SSRI. The choice of a filtration-based method provides a reliable way to separate bound from unbound radioligand.[18]

Materials:

-

Membrane Preparation: Human cell membranes expressing recombinant SERT (e.g., from HEK293 cells).[19]

-

Radioligand: [³H]-Citalopram or a similar high-affinity SERT radioligand.[19][20]

-

Test Compound: Paroxetine (as a reference) or novel compounds.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[19][20]

-

Wash Buffer: Ice-cold Assay Buffer.[20]

-

Non-specific Control: High concentration of a non-radiolabeled SSRI (e.g., 10 µM Fluoxetine).[19]

-

96-well microplates, filter mats (e.g., GF/C), scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound and reference compound (paroxetine) in assay buffer. A typical 10-point concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.[20]

-